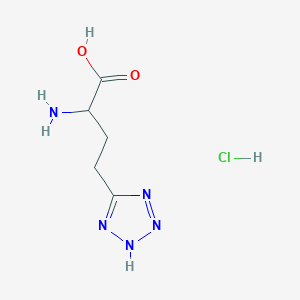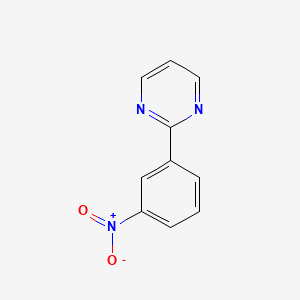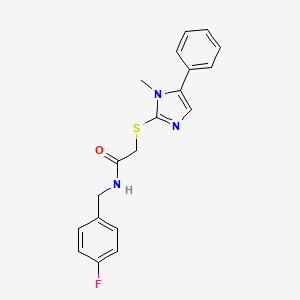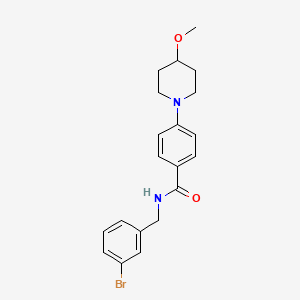![molecular formula C10H12ClN3O3 B2422463 N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea CAS No. 251096-55-6](/img/structure/B2422463.png)
N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which are often used in the production of pharmaceuticals, herbicides, and plastics . Urea derivatives can have a wide range of properties and uses depending on their specific structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Urea derivatives can undergo a variety of reactions, including hydrolysis, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Activities
- The compound N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea demonstrates insecticidal and fungicidal activities. Its crystal structure was analyzed, revealing monoclinic space group characteristics, and showing definite biological behaviors in preliminary tests (Li, Jing-zhi, Xue, Si-jia, & Liu, Guo-hua, 2006).
Synthesis Methods
- A study on the synthesis of a structurally similar compound, 4-(4-Chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one, revealed the effectiveness of ultrasonic irradiation in the synthesis process. This method achieved a high yield of 98.4% under optimal conditions (Jing Xiao-hui, 2006).
Photodegradation and Hydrolysis Studies
- Research into the photodegradation and hydrolysis of similar substituted urea herbicides, like monolinuron and linuron, indicates that these compounds do not hydrolyze at various pH values and only show slow photodegradation under certain conditions. This study provides insights into the environmental stability of similar chemical compounds (Gatidou & Iatrou, 2011).
Use in Polymerization Processes
- N-aryl-N'-pyridyl ureas, which share a structural similarity with the compound , were synthesized and used as initiators in the polymerization of diglycidyl ether of bisphenol A. This study highlights the potential application of similar urea compounds in polymer chemistry (Makiuchi, Sudo, & Endo, 2015).
Corrosion Inhibition
- The compound 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, similar in structure, was studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. Such studies suggest potential applications of similar urea compounds in corrosion protection (Bahrami & Hosseini, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-methoxy-1-[(E)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDABOMLAZCUCL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/N(C(=O)NC1=CC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

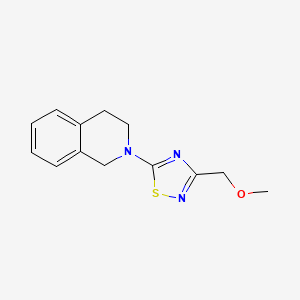
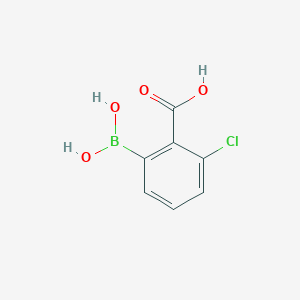
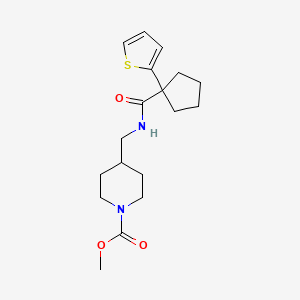
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2422387.png)
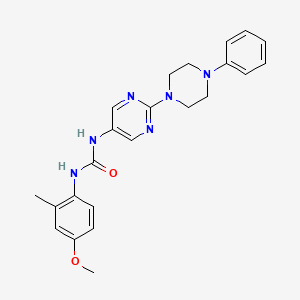
![2-(5-Methylthiophen-2-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2422390.png)
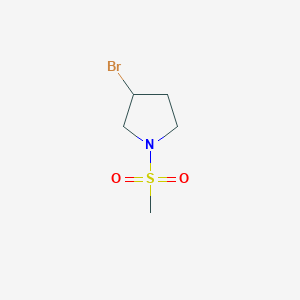
![1-(benzo[d]isoxazol-3-yl)-N-(5-chloro-2-cyanophenyl)methanesulfonamide](/img/structure/B2422393.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)
